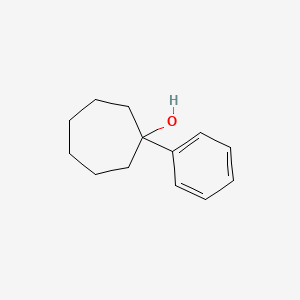

Cycloheptanol, 1-phenyl-

Description

The exact mass of the compound Cycloheptanol, 1-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cycloheptanol, 1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cycloheptanol, 1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-13(10-6-1-2-7-11-13)12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBIRSGHXXHJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174933 | |

| Record name | Cycloheptanol, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2082-21-5 | |

| Record name | 1-Phenylcycloheptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptanol, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylcycloheptanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptanol, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLCYCLOHEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C55A7YTB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Phenylcycloheptanol via Grignard Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, pivotal to the construction of complex molecular architectures. Among the most robust and versatile methods for this purpose is the Grignard reaction. This guide provides a comprehensive technical overview of the synthesis of 1-phenylcycloheptanol, a tertiary alcohol, through the nucleophilic addition of a phenylmagnesium halide to cycloheptanone. We will explore the fundamental mechanism, provide a detailed and field-tested experimental protocol, address common challenges and optimization strategies, and underscore the critical safety considerations inherent to working with organomagnesium reagents. This document is intended to serve as a practical and scientifically grounded resource for chemists in research and development.

Introduction: The Strategic Importance of the Grignard Reaction

Discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction remains a premier method for creating C-C bonds.[1] The reaction's power lies in the polarity reversal (umpolung) of the carbon atom. By reacting an organohalide with magnesium metal, a highly nucleophilic organomagnesium halide—the Grignard reagent—is formed.[2] This nucleophilic carbon can then attack electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones.[2]

The synthesis of 1-phenylcycloheptanol from cycloheptanone and a phenylmagnesium halide is a classic example of a Grignard reaction yielding a tertiary alcohol.[3] Tertiary alcohols are valuable intermediates in medicinal chemistry and materials science, often serving as precursors for the synthesis of more complex molecules. Understanding the nuances of this transformation is essential for its successful application.

The Core Mechanism: A Stepwise Analysis

The synthesis of 1-phenylcycloheptanol proceeds in two primary stages: the formation of the Grignard reagent (phenylmagnesium bromide) and its subsequent nucleophilic addition to the cycloheptanone carbonyl.

Formation of Phenylmagnesium Bromide

The process begins with the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[4] The magnesium inserts itself into the carbon-bromine bond, creating the organometallic reagent.

-

Causality: The ether solvent is not merely a medium but a critical component of the reaction. The lone pairs on the ether's oxygen atom coordinate with the magnesium(II) center, stabilizing the Grignard reagent in solution.[4] This solvation is essential for the reagent's formation and reactivity. Furthermore, the solvent must be aprotic (lacking acidic protons) and anhydrous, as Grignard reagents are strong bases that will readily react with any available protons from water or alcohols, which would quench the reagent and prevent the desired reaction.[1]

Nucleophilic Addition to Cycloheptanone

Once formed, the phenylmagnesium bromide acts as a potent nucleophile. The carbon-magnesium bond is highly polarized, with the phenyl group bearing a significant partial negative charge. This carbanionic character drives the attack on the electrophilic carbonyl carbon of cycloheptanone.

-

Causality: The electronegativity difference between carbon (2.55) and oxygen (3.44) in the carbonyl group results in a polarized C=O bond, rendering the carbon atom electron-deficient and thus susceptible to nucleophilic attack. The phenyl group of the Grignard reagent adds to the carbonyl carbon, breaking the C=O pi bond and forming a new carbon-carbon single bond. This results in a magnesium alkoxide intermediate.[4]

Acidic Workup and Protonation

The final product, 1-phenylcycloheptanol, is obtained after an acidic workup. The addition of a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid, protonates the magnesium alkoxide intermediate to yield the neutral tertiary alcohol.[4]

-

Causality: The acidic workup serves two purposes: it provides a proton source to neutralize the negatively charged alkoxide, forming the final alcohol, and it dissolves the magnesium salts (e.g., MgBrCl), facilitating their removal from the organic product during extraction.[5]

The entire workflow can be visualized as follows:

Caption: Workflow for the synthesis of 1-phenylcycloheptanol.

Detailed Experimental Protocol

This protocol provides a robust procedure for the synthesis of 1-phenylcycloheptanol. All glassware must be rigorously dried in an oven overnight or flame-dried under an inert atmosphere to remove all traces of water.[1]

Part A: Preparation of Phenylmagnesium Bromide

-

Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Ensure all joints are well-sealed.

-

Reagents: Place magnesium turnings into the flask.

-

Initiation: Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[6] Add a small portion of a solution of bromobenzene in anhydrous diethyl ether or THF from the dropping funnel.

-

Reaction: The reaction is initiated by gentle warming. Evidence of reaction includes the disappearance of the iodine color, the development of turbidity, and spontaneous refluxing of the ether.[5] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until almost all the magnesium has been consumed. The resulting solution should be cloudy and greyish-brown.

Part B: Reaction with Cycloheptanone

-

Cooling: Cool the freshly prepared phenylmagnesium bromide solution in an ice-water bath.

-

Addition: Add a solution of cycloheptanone in anhydrous diethyl ether dropwise from the dropping funnel to the stirred Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.[5]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion. The mixture will likely become a thick precipitate.

Part C: Workup and Purification

-

Quenching: Cool the reaction flask again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and dissolve the magnesium salts.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with one or two additional portions of diethyl ether.

-

Washing: Combine the organic layers and wash them with saturated sodium chloride solution (brine) to remove residual water.

-

Drying: Dry the ether solution over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 1-phenylcycloheptanol.

-

Purification: The crude product can be purified by recrystallization or column chromatography. For similar tertiary alcohols, stirring the crude solid with a minimal amount of a non-polar solvent like hexanes can be an effective purification method, as isomers may have different solubilities.[7]

Quantitative Data and Reagent Summary

The following table provides representative quantities for this synthesis. These should be scaled as needed for specific experimental requirements.

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Moles (mol) | Quantity | Role |

| Magnesium Turnings | 24.31 | - | 0.11 | 2.67 g | Grignard reagent formation |

| Bromobenzene | 157.01 | 1.50 | 0.10 | 15.7 g (10.5 mL) | Phenyl group source |

| Cycloheptanone | 112.17 | 0.95 | 0.10 | 11.2 g (11.8 mL) | Carbonyl electrophile |

| Anhydrous Diethyl Ether | 74.12 | 0.71 | - | ~200 mL | Anhydrous solvent |

| Saturated aq. NH₄Cl | - | - | - | ~100 mL | Quenching/Workup agent |

Note: These quantities are based on analogous syntheses and may require optimization for maximum yield.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Understanding potential failure points is key to successful synthesis.

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. 1-Phenylcyclohexanol for Research|High Purity [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

1-phenylcycloheptanol IUPAC name and CAS number

CAS Number: 2082-21-5 IUPAC Name: 1-Phenylcycloheptan-1-ol[1]

Executive Summary

1-Phenylcycloheptanol is a tertiary alcohol featuring a seven-membered cycloheptane ring substituted at the C1 position with a phenyl group and a hydroxyl group. It serves as a critical intermediate in the synthesis of pharmaceutical agents, most notably Seratrodast (a thromboxane A2 receptor antagonist used in asthma therapy).[2] Additionally, it is utilized in medicinal chemistry as a scaffold for developing central nervous system (CNS) active agents, specifically as a homolog of 1-phenylcyclohexanol, the precursor to phencyclidine (PCP) and its derivatives.

This guide details the physicochemical properties, validated synthesis protocols, spectroscopic characterization, and industrial applications of 1-phenylcycloheptanol.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | 1-Phenylcycloheptan-1-ol |

| CAS Number | 2082-21-5 |

| Molecular Formula | C₁₃H₁₈O |

| Molecular Weight | 190.28 g/mol |

| SMILES | OC1(C2=CC=CC=C2)CCCCCC1 |

| InChIKey | SVBIRSGHXXHJBT-UHFFFAOYSA-N |

Physical Properties

Unlike its six-membered analog (1-phenylcyclohexanol), which is a solid at room temperature, 1-phenylcycloheptanol typically exists as a viscous oil.

| Property | Data | Notes |

| Physical State | Colorless to pale yellow oil | [1][2] |

| Boiling Point | 132–133 °C (at 1 mmHg) | High vacuum distillation required [3] |

| Solubility | Soluble in Et₂O, THF, EtOAc, CHCl₃ | Immiscible in water |

| Refractive Index |

Synthesis Protocol: Grignard Addition

The most robust synthetic route involves the nucleophilic addition of phenylmagnesium bromide to cycloheptanone. This reaction is highly efficient, typically yielding >85% product.[2]

Reaction Mechanism

The phenyl group (nucleophile) from the Grignard reagent attacks the electrophilic carbonyl carbon of cycloheptanone. The resulting alkoxide intermediate is protonated during the acidic workup to yield the tertiary alcohol.

[3]

Experimental Procedure

Reagents:

-

Bromobenzene (1.2 eq)

-

Magnesium turnings (1.3 eq)

-

Cycloheptanone (1.0 eq)

-

Anhydrous THF or Diethyl Ether

-

Iodine (crystal, catalytic)[4]

Step-by-Step Protocol:

-

Grignard Preparation: In a flame-dried 3-neck flask under nitrogen, add magnesium turnings and a crystal of iodine. Add a small portion of bromobenzene in anhydrous THF to initiate the reaction (indicated by decolorization of iodine and exotherm).[4] Add the remaining bromobenzene dropwise to maintain a gentle reflux.

-

Addition: Cool the Grignard solution to 0°C. Add cycloheptanone (dissolved in THF) dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours (or reflux for 1 hour to ensure completion).

-

Quench: Cool to 0°C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine organic layers.

-

Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via column chromatography (Silica gel, Hexane:EtOAc 95:5) or high-vacuum distillation to obtain 1-phenylcycloheptanol as a colorless oil [1][4].

Spectroscopic Characterization

Validation of the structure is performed using Nuclear Magnetic Resonance (NMR).[4][3][5][6] The 7-membered ring introduces conformational flexibility, resulting in complex multiplets for the aliphatic protons.

¹H NMR Data (CDCl₃, 300/400 MHz)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.53 – 7.47 | Multiplet | 2H | Aromatic (Ortho) |

| 7.36 – 7.29 | Multiplet | 2H | Aromatic (Meta) |

| 7.26 – 7.19 | Multiplet | 1H | Aromatic (Para) |

| 2.07 | ddd | 2H | Cycloheptyl C2/C7 (Equatorial) |

| 1.97 – 1.50 | Multiplet | 10H | Cycloheptyl Ring Protons |

| 1.40 – 1.30 | Broad Singlet | 1H | Hydroxyl (-OH) |

Note: The hydroxyl proton shift is concentration-dependent. [4]

¹³C NMR Data (CDCl₃)

-

Aromatic Carbons: ~149.0 (ipso), 128.2, 126.7, 124.8 ppm.

-

Quaternary Carbon (C-OH): ~76.5 ppm.

-

Cycloheptyl Ring: ~41.5 (C2/7), 29.8, 22.5 ppm.

Applications & Pharmacology[2][3][13][14][15]

Pharmaceutical Intermediate: Seratrodast

1-Phenylcycloheptanol is a key intermediate in the synthesis of Seratrodast (AB-436), a thromboxane A2 receptor antagonist used to treat bronchial asthma.

-

Pathway: 1-Phenylcycloheptanol is dehydrated to 1-phenylcycloheptene, which then undergoes oxidative ring opening to form 6-benzoylhexanoic acid. This chain is further functionalized to produce Seratrodast [5].[2]

CNS Active Analogs

In neuropharmacology, the compound serves as a precursor to 1-phenylcycloheptylamine .

-

This amine is a homolog of Phencyclidine (PCP) .[7]

-

Research indicates that expanding the ring from 6 (cyclohexyl) to 7 (cycloheptyl) alters binding affinity for the NMDA receptor and the dopamine transporter, often reducing potency but retaining psychoactive properties [6].

Safety & Handling

-

GHS Classification: Not explicitly listed in major harmonized databases, but should be handled as Warning (Acute Tox. 4, Skin Irrit. 2) by analogy to 1-phenylcyclohexanol.[1][8][9]

-

Precautions:

-

Avoid inhalation of vapors; use in a fume hood.

-

Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation.

-

References

-

PubChem. (n.d.).[1] 1-Phenylcycloheptanol (CID 16385).[1] National Library of Medicine. Retrieved from [Link]

-

Ceylan, M., et al. (2006).[3] Synthesis of 1-Cyclohept-1,2-dien-1-yl Benzene. Turkish Journal of Chemistry, 30, 663-670. Retrieved from [Link]

-

Almirante, N., et al. (2009). Quiniclidine derivatives of (hetero) arylcycloheptanecarboxylic acid as muscarinic receptor antagonists. European Patent EP2094694B1.[4] Retrieved from

- Takeda Pharmaceutical Co Ltd. (2007). Method of synthesizing Seratrodast. CN Patent CN100999452A.

- Thurkauf, A., et al. (1988). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 31(12), 2257-2263.

Sources

- 1. Cycloheptanol, 1-phenyl- | C13H18O | CID 16385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN100999452A - Method of synthesizing seratrodast - Google Patents [patents.google.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. ipo.guernseyregistry.com [ipo.guernseyregistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1589-60-2 CAS MSDS (1-PHENYLCYCLOHEXANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 1-Phenylcyclohexanol [webbook.nist.gov]

A Technical Guide to the Spectroscopic Characterization of 1-Phenylcycloheptanol

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. 1-Phenylcycloheptanol (C₁₃H₁₈O, CAS No. 2082-21-5) is a tertiary alcohol whose structural motif—a phenyl group and a hydroxyl function attached to a seven-membered aliphatic ring—presents a unique combination of steric and electronic features.[1] This guide provides an in-depth analysis of the core spectroscopic techniques required to characterize 1-phenylcycloheptanol, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers and scientists, offering not just raw data but a field-proven perspective on experimental design, data interpretation, and the causal relationships between molecular structure and spectral output. While experimental ¹³C NMR and IR data are available and will be discussed, this guide will employ a predictive approach for ¹H NMR and mass spectral fragmentation, grounded in established spectroscopic principles, to provide a comprehensive analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust NMR dataset begins with meticulous sample preparation. The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like 1-phenylcycloheptanol.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 1-phenylcycloheptanol and dissolve it in ~0.7 mL of CDCl₃. The solvent often contains a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (~4-5 cm).

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum. Standard parameters include a 30° pulse width and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This technique removes C-H splitting, resulting in a spectrum where each unique carbon atom appears as a single sharp peak.[2] Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of 1-phenylcycloheptanol provides a direct count of the unique carbon environments. Given the molecule's lack of symmetry, we expect to see 10 distinct signals: 4 for the phenyl group (ipso, ortho, meta, para) and 6 for the cycloheptyl ring. The tertiary carbinol carbon (C1) is also unique but its signal might be weak. Experimental data confirms these expectations.

Table 1: Experimental ¹³C NMR Peak Assignments for 1-Phenylcycloheptanol [1]

| Carbon Atom Label | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C1 (Quaternary-OH) | ~79.0 | Highly deshielded by the directly attached oxygen and phenyl group. |

| C1' (Ipso-Aromatic) | ~147.0 | Quaternary aromatic carbon, significantly deshielded. |

| C2'/C6' (Ortho-Aromatic) | ~126.5 | Aromatic CH carbons adjacent to the substituted carbon. |

| C3'/C5' (Meta-Aromatic) | ~128.0 | Aromatic CH carbons; chemical shift is typical for benzene rings. |

| C4' (Para-Aromatic) | ~127.0 | Aromatic CH carbon furthest from the substituent. |

| C2/C7 (Aliphatic) | ~40.0 | CH₂ groups alpha to the quaternary center, deshielded. |

| C3/C6 (Aliphatic) | ~22.5 | CH₂ groups beta to the quaternary center. |

| C4/C5 (Aliphatic) | ~30.0 | CH₂ groups gamma and delta to the quaternary center. |

| Note: Data sourced from the spectral database entry for CAS 2082-21-5 on PubChem, originating from SpectraBase.[1] |

¹H NMR Spectrum Analysis

Table 2: Predicted ¹H NMR Data for 1-Phenylcycloheptanol

| Proton Label(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| H2'/H6' (ortho) | 7.4 - 7.6 | Multiplet (or dd) | 2H | Deshielded by proximity to the electron-withdrawing cycloheptanol substituent. |

| H3'/H5' (meta) | 7.2 - 7.4 | Multiplet (or t) | 2H | Typical aromatic proton chemical shift. |

| H4' (para) | 7.1 - 7.3 | Multiplet (or t) | 1H | Least deshielded aromatic proton. |

| OH | 1.5 - 2.5 | Singlet (broad) | 1H | Labile proton, typically a broad singlet that does not couple. Position is concentration and solvent dependent. |

| H2/H7 (α-CH₂) | 1.8 - 2.2 | Multiplet | 4H | Protons on carbons adjacent to the quaternary center; complex splitting expected. |

| H3-H6 (other CH₂) | 1.4 - 1.8 | Multiplet (broad) | 8H | Significant signal overlap is expected for the remaining cycloheptyl protons, resulting in a broad, complex multiplet. |

The complexity of the cycloheptyl ring, which exists in multiple rapidly interconverting chair and boat conformations, leads to significant overlap of the aliphatic proton signals. Advanced techniques like 2D NMR (COSY, HSQC) would be required for unambiguous assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR analysis is most commonly performed using an ATR accessory, which requires minimal sample preparation.

Step-by-Step Protocol:

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of solid 1-phenylcycloheptanol powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.

IR Spectrum Analysis

The IR spectrum of 1-phenylcycloheptanol is dominated by features characteristic of its alcohol and aromatic components.

Table 3: Key Experimental IR Absorptions for 1-Phenylcycloheptanol [1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance and Interpretation |

| ~3400 (broad, strong) | O-H stretch | Tertiary Alcohol | The broadness of this peak is a hallmark of hydrogen bonding between alcohol molecules. Its presence is definitive for the hydroxyl group. |

| 3000 - 3100 | C-H stretch | Aromatic (sp²) | Indicates the C-H bonds of the phenyl ring. |

| 2850 - 3000 | C-H stretch | Aliphatic (sp³) | Corresponds to the C-H bonds of the cycloheptyl ring. |

| ~1600, ~1490, ~1450 | C=C stretch | Aromatic Ring | These "ring breathing" modes are characteristic of the phenyl group. |

| ~1150 (strong) | C-O stretch | Tertiary Alcohol | The C-O stretching frequency for tertiary alcohols typically appears in this region. Its high intensity is a key diagnostic feature. |

| Note: Data sourced from the spectral database entry for CAS 2082-21-5 on PubChem, originating from SpectraBase.[1] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the analyte and, through analysis of its fragmentation patterns, valuable structural clues. In the most common technique, Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or by GC injection, where it is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded by a beam of 70 eV electrons. This ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, more stable charged ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector counts the ions at each m/z value, generating the mass spectrum.

Mass Spectrum Analysis

For 1-phenylcycloheptanol (MW = 190.28 g/mol ), the mass spectrum is predicted to show a molecular ion peak and several key fragment ions resulting from predictable cleavage pathways.

-

Molecular Ion (M⁺•): The peak corresponding to the intact radical cation should appear at m/z = 190 . For tertiary alcohols, this peak is often weak or entirely absent because the molecule fragments very readily.

Two primary fragmentation pathways are expected for tertiary alcohols:

-

Dehydration (Loss of H₂O): A common fragmentation pathway is the elimination of a water molecule (18 Da). This would produce a fragment ion at m/z = 172 ([M-18]⁺).

-

Alpha (α) Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. This is often the most favorable pathway as it leads to a stable, resonance-stabilized oxonium ion. For 1-phenylcycloheptanol, two α-cleavage events are possible:

-

Loss of a Phenyl Radical (•C₆H₅): Cleavage of the C1-C1' bond would result in the loss of a phenyl radical (77 Da), leading to a fragment at m/z = 113 .

-

Loss of an Alkyl Radical: Cleavage of a C-C bond within the cycloheptyl ring (e.g., the C1-C2 bond) would lead to the loss of an alkyl radical. The most likely cleavage would involve the loss of the largest stable radical to form the most stable cation. For instance, loss of a propyl radical (•C₃H₇, 43 Da) would yield a fragment at m/z = 147 .

-

Conclusion

The comprehensive spectroscopic analysis of 1-phenylcycloheptanol relies on the synergistic application of NMR, IR, and MS. IR spectroscopy provides rapid confirmation of the key hydroxyl and phenyl functional groups. High-resolution mass spectrometry confirms the molecular weight and offers structural insights through predictable fragmentation patterns like dehydration and alpha-cleavage. Finally, ¹³C and ¹H NMR spectroscopy provide the definitive and detailed map of the molecule's carbon-hydrogen framework, allowing for complete structural verification. This guide outlines the theoretical basis and practical application of these techniques, providing researchers with a robust framework for the characterization of 1-phenylcycloheptanol and related compounds.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16385, 1-Phenylcycloheptanol. Retrieved February 4, 2026, from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. Retrieved February 4, 2026, from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved February 4, 2026, from [Link]

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 1-Phenylcycloheptanol in Organic Solvents

Abstract

Understanding the solubility profile of a chemical entity is a cornerstone of process chemistry, formulation science, and drug development. This guide provides a comprehensive framework for characterizing the solubility of 1-phenylcycloheptanol, a tertiary alcohol of interest in synthetic chemistry. Due to the limited availability of public quantitative solubility data for 1-phenylcycloheptanol, this document establishes a robust, first-principles-based approach. We will leverage physicochemical data from the closely related analog, 1-phenylcyclohexanol, to inform our theoretical framework and experimental design. The core of this guide is a detailed, field-proven protocol for equilibrium solubility determination using the shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the methodologies, ensuring scientific integrity and reproducible results.

Introduction: The Critical Role of Solubility

1-Phenylcycloheptanol is an organic molecule featuring a polar hydroxyl group attached to a bulky, non-polar scaffold composed of a cycloheptane ring and a phenyl group. This amphiphilic nature suggests a complex solubility profile, a critical parameter that governs its utility in various applications. Whether used as a pharmaceutical intermediate or a building block in materials science, knowledge of its solubility is paramount for:

-

Reaction Optimization: Selecting an appropriate solvent system to ensure reactants are in the same phase.

-

Purification Strategies: Designing effective crystallization, extraction, and chromatographic purification methods.

-

Formulation Development: For pharmaceutical applications, solubility directly impacts bioavailability and the choice of delivery vehicle.

This guide will walk you through the theoretical considerations and practical execution of a comprehensive solubility screen.

Physicochemical Properties and Theoretical Solubility Considerations

While specific experimental data for 1-phenylcycloheptanol is scarce, we can predict its behavior and establish a hypothesis based on its structure and data from its lower homolog, 1-phenylcyclohexanol.

The structure of 1-phenylcycloheptanol is dominated by its large, non-polar surface area (the cycloheptyl and phenyl rings). The single hydroxyl (-OH) group is the primary site for polar interactions, capable of acting as both a hydrogen bond donor and acceptor.

The "Like Dissolves Like" Principle in Action: The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A favorable dissolution process occurs when solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.

-

Polar Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group of 1-phenylcycloheptanol. We predict moderate to good solubility, as the solvent molecules can effectively solvate the polar head of the molecule.[1][2]

-

Aprotic Polar Solvents (e.g., Acetone, Acetonitrile): These solvents have significant dipole moments and can interact with the dipole of the C-O bond but cannot donate a hydrogen bond. Solubility is expected to be good.

-

Non-polar Solvents (e.g., Hexanes, Toluene): These solvents will primarily interact with the phenyl and cycloheptyl portions of the molecule via van der Waals forces. The polar hydroxyl group will disfavor dissolution, but the large non-polar bulk of the molecule suggests at least moderate solubility in these solvents.[1]

To provide a concrete basis for our experimental design, we will reference the known properties of 1-phenylcyclohexanol, which are summarized in Table 1. The addition of one extra methylene group in the cycloalkane ring of 1-phenylcycloheptanol is expected to slightly increase its lipophilicity and molecular weight, which may marginally decrease its solubility in very polar solvents and increase it in non-polar solvents compared to its cyclohexyl counterpart.

Table 1: Physicochemical Properties of 1-Phenylcyclohexanol (Analog Compound)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O | [3][4] |

| Molecular Weight | 176.25 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [3][5] |

| Melting Point | 58-62 °C | [3][5] |

| Water Solubility | Very slightly soluble (2.1 g/L at 25°C) | [6] |

| LogP (Octanol/Water) | 2.838 (Crippen Calculated) | [7] |

| Qualitative Solubility | Soluble in Methanol |[3][5] |

Experimental Workflow: Determining Equilibrium Solubility

The gold-standard method for determining equilibrium solubility is the shake-flask method .[8] This technique ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility. The overall workflow is a self-validating system designed to ensure equilibrium has been reached.

Below is a logical diagram of the experimental workflow.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system. By taking samples at multiple time points (e.g., 24h and 48h), one can confirm that the measured concentration is stable, thus verifying that equilibrium has been achieved.

Materials:

-

1-Phenylcycloheptanol (solid, >98% purity)

-

Selection of organic solvents (HPLC grade or higher): Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane (DCM), Toluene, Hexanes

-

Scintillation vials or screw-cap tubes

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge with appropriate tubes OR Syringe filters (0.45 µm, PTFE for organic solvents)

-

Calibrated pipettes and volumetric flasks

-

Validated HPLC-UV system

Procedure:

-

Preparation of Slurries:

-

To a series of labeled vials, add an excess of 1-phenylcycloheptanol. "Excess" is critical; a good starting point is ~20-30 mg of solid. The key is to have undissolved solid visible throughout the experiment.

-

Causality: Adding excess solid ensures that the solvent becomes saturated, which is the definition of equilibrium solubility. Without visible solid at the end, the result would only indicate that the solubility is at least the concentration measured, not the true maximum.

-

-

Solvent Addition:

-

Accurately pipette a fixed volume (e.g., 1.0 mL) of each organic solvent into the corresponding vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the slurries at a vigorous speed for 24 hours.

-

Causality: Constant temperature is crucial as solubility is temperature-dependent. Vigorous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium.

-

-

Phase Separation:

-

After 24 hours, remove the vials and let them stand for 30 minutes to allow the excess solid to settle.

-

To ensure complete removal of particulate matter, either:

-

Centrifuge: Transfer the slurry to a centrifuge tube and spin at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter: Directly draw the supernatant through a solvent-compatible (e.g., PTFE) 0.45 µm syringe filter.

-

-

Causality: This step is the most critical for accuracy. Any suspended microparticles in the sample will be dissolved upon dilution, leading to an overestimation of solubility.

-

-

Sampling and Dilution:

-

Immediately take a precise aliquot (e.g., 100 µL) from the clear supernatant.

-

Dilute this aliquot with a known volume of a suitable solvent (often the mobile phase of the HPLC method) in a volumetric flask to bring the concentration into the linear range of the HPLC calibration curve. A 100-fold dilution is a common starting point.

-

-

Analysis by HPLC:

-

Analyze the diluted sample using a validated HPLC-UV method. A C18 column is typically suitable for a molecule of this nature. The mobile phase could be a gradient of acetonitrile and water. The UV detector should be set to a wavelength where 1-phenylcycloheptanol has a strong absorbance (e.g., ~254 nm, characteristic of the phenyl group).

-

Quantify the concentration against a multi-point calibration curve prepared from a stock solution of 1-phenylcycloheptanol of known concentration.[8]

-

-

Confirmation of Equilibrium:

-

Return the original slurry vials to the shaker for an additional 24 hours (48 hours total).

-

Repeat steps 4-6.

-

Trustworthiness: If the concentration measured at 48 hours is within ±5% of the concentration at 24 hours, equilibrium can be considered achieved. If not, continue shaking and sampling at further time points (e.g., 72 hours).

-

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format. This allows for easy comparison across different solvent systems.

Table 2: Illustrative Solubility Profile of 1-Phenylcycloheptanol at 25°C

| Solvent | Solvent Polarity Index* | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| Hexanes | 0.1 | Hypothetical Data | Hypothetical Data |

| Toluene | 2.4 | Hypothetical Data | Hypothetical Data |

| Dichloromethane | 3.1 | Hypothetical Data | Hypothetical Data |

| Acetone | 5.1 | Hypothetical Data | Hypothetical Data |

| Ethanol | 5.2 | Hypothetical Data | Hypothetical Data |

| Acetonitrile | 5.8 | Hypothetical Data | Hypothetical Data |

| Methanol | 6.6 | Hypothetical Data | Hypothetical Data |

*Snyder Polarity Index

The relationship between solvent properties and the resulting solubility provides deep insight into the molecule's behavior. This can be visualized as follows:

Caption: Intermolecular forces governing solubility.

Conclusion

This guide provides an authoritative and practical framework for determining the solubility profile of 1-phenylcycloheptanol in organic solvents. By grounding our approach in the principles of physical chemistry and employing the robust shake-flask methodology, researchers can generate reliable and reproducible data. This information is indispensable for the rational design of synthetic routes, purification protocols, and, where applicable, pharmaceutical formulations, ultimately accelerating research and development timelines.

References

-

Solubility of 1-phenylcyclohexanol. (n.d.). Solubility of Things. Retrieved February 4, 2026, from [Link]

-

1-Phenylcyclohexanol-1 - Physico-chemical Properties. (2024, April 9). ChemBK. Retrieved February 4, 2026, from [Link]

-

Chemical Properties of 1-Phenylcyclohexanol (CAS 1589-60-2). (n.d.). Cheméo. Retrieved February 4, 2026, from [Link]

-

1-Phenylcyclohexanol. (n.d.). NIST WebBook. Retrieved February 4, 2026, from [Link]

-

1-phenylcyclohexanol - 1589-60-2. (2025, May 20). ChemSynthesis. Retrieved February 4, 2026, from [Link]

-

1-Phenylcyclohexanol | C12H16O | CID 15319. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

Determination of Ethanol In Alcoholic Beverages by Liquid Chromatography Using the UV Detector. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved February 4, 2026, from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 1589-60-2: 1-Phenylcyclohexanol | CymitQuimica [cymitquimica.com]

- 3. 1-PHENYLCYCLOHEXANOL | 1589-60-2 [chemicalbook.com]

- 4. 1-Phenylcyclohexanol | C12H16O | CID 15319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 1-Phenylcyclohexanol (CAS 1589-60-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. pharmaguru.co [pharmaguru.co]

discovery and history of 1-phenylcycloheptanol

An In-depth Technical Guide on the Discovery and History of 1-Phenylcycloheptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcycloheptanol is a tertiary alcohol characterized by the presence of a cycloheptyl and a phenyl group attached to the same carbon atom bearing a hydroxyl group. This guide provides a comprehensive overview of its historical discovery, synthesis, physicochemical properties, and spectroscopic characterization. We delve into the foundational Grignard reaction, the primary method for its synthesis, and explore its relevance as a versatile intermediate in organic synthesis and medicinal chemistry. This document serves as a technical resource, offering both theoretical insights and practical methodologies for professionals in the chemical and pharmaceutical sciences.

Historical Context and Discovery

The journey into the synthesis and understanding of 1-phenylcycloheptanol is intrinsically linked to the broader exploration of organometallic chemistry in the early 20th century. The advent of the Grignard reaction, discovered by Victor Grignard in 1900, was a watershed moment, providing a robust method for the formation of carbon-carbon bonds. This reaction enabled chemists to synthesize a vast array of alcohols from carbonyl compounds.

The primary motivation for synthesizing such molecules was often to create novel scaffolds for potential use in medicinal chemistry or to study the fundamental principles of stereochemistry and reaction mechanisms in cyclic systems.

Synthesis of 1-Phenylcycloheptanol

The most reliable and widely used method for the synthesis of 1-phenylcycloheptanol is the Grignard reaction.[2] This nucleophilic addition reaction involves the treatment of cycloheptanone with phenylmagnesium bromide.

The Grignard Reaction: Mechanism and Protocol

The reaction proceeds in two main stages: the formation of the Grignard reagent (phenylmagnesium bromide) and its subsequent reaction with the cycloheptanone.[3]

Step 1: Formation of Phenylmagnesium Bromide

Bromobenzene is reacted with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[4][5] The magnesium inserts into the carbon-bromine bond to form the organometallic Grignard reagent. It is crucial for the glassware to be impeccably dry, as any trace of water will quench the highly reactive Grignard reagent.[5][6]

Step 2: Nucleophilic Addition to Cycloheptanone

The phenyl group in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of cycloheptanone.[3] This forms a magnesium alkoxide intermediate.

Step 3: Acidic Workup

The reaction is quenched with a weak acid, such as an aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final product, 1-phenylcycloheptanol.[4]

Caption: Workflow for the synthesis of 1-phenylcycloheptanol via the Grignard reaction.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Cycloheptanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (optional, as an initiator)

Procedure:

-

Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. Protect the system from atmospheric moisture with drying tubes.

-

Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle boiling), add a small crystal of iodine or gently warm the flask.[5] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]

-

Reaction with Cycloheptanone: After the magnesium has been consumed, cool the flask in an ice bath. Add a solution of cycloheptanone in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.

-

Quenching and Workup: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Cool the flask again and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product. The 1-phenylcycloheptanol can be further purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Characterization

1-Phenylcycloheptanol is a solid at room temperature with properties dictated by its molecular structure.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O | - |

| Molar Mass | 190.28 g/mol | - |

| CAS Number | 4006-74-0 | - |

| Appearance | White solid | General Observation |

| Melting Point | 60-62 °C | Varies by source |

Spectroscopic Data

Spectroscopy is essential for the structural elucidation and purity assessment of 1-phenylcycloheptanol.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[7] A prominent, broad absorption is expected in the range of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol.[8] Absorptions around 3000-3100 cm⁻¹ correspond to aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the cycloheptyl ring. A C-O stretching absorption should appear near 1050 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals. The aromatic protons of the phenyl group will appear as a multiplet in the δ 7.2-7.5 ppm region. The protons of the cycloheptyl ring will give complex multiplets in the δ 1.5-2.0 ppm region. The hydroxyl proton (–OH) will typically appear as a broad singlet, the chemical shift of which is concentration-dependent; this peak will disappear upon shaking the sample with D₂O.[9][10]

-

¹³C NMR: The carbon spectrum will show a signal for the quaternary carbon attached to the hydroxyl group and the phenyl ring in the δ 75-85 ppm range. The aromatic carbons will resonate in the δ 125-150 ppm region. The aliphatic carbons of the cycloheptyl ring will appear in the upfield region of the spectrum.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 190. A prominent peak at m/z = 172, corresponding to the loss of a water molecule (M-18), is also expected due to the facile dehydration of the tertiary alcohol.

Applications and Future Directions

1-Phenylcycloheptanol serves primarily as a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

-

Precursor to Pharmacologically Active Compounds: The 1-phenylcycloalkyl moiety is a structural motif found in various centrally acting agents. For instance, the six-membered ring analog, 1-phenylcyclohexanol, is a building block for the dissociative anesthetic Phencyclidine (PCP).[2] By extension, 1-phenylcycloheptanol can be used to synthesize analogs with modified ring sizes to explore structure-activity relationships (SAR). Derivatives of related structures, such as pyrazoles, have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.[11][12][13][14]

-

Mechanistic Studies: As a sterically hindered tertiary alcohol, it can be a useful substrate for studying the mechanisms of reactions such as dehydration and substitution, where carbocationic intermediates are involved.

Future research could focus on developing enantioselective syntheses of 1-phenylcycloheptanol to provide access to chiral derivatives. These chiral building blocks could be invaluable in the development of new therapeutic agents with improved efficacy and reduced side effects.

Conclusion

1-Phenylcycloheptanol, a product of classic organic synthesis, remains a molecule of significant interest. Its preparation via the Grignard reaction is a testament to the enduring power of this foundational transformation in organic chemistry. This guide has provided a detailed examination of its history, synthesis, and characterization, underscoring its role as a versatile intermediate. For researchers in drug discovery and organic synthesis, a thorough understanding of this compound and its chemistry provides a solid foundation for innovation and the creation of novel molecular architectures.

References

- CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents.

- CN1359892A - Process for preparing 1-hydroxycyclohexyl phenylketone - Google Patents.

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. Available at: [Link]

-

1-Phenylcyclohexanol - the NIST WebBook. Available at: [Link]

-

Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure. Available at: [Link]

-

1-Phenylcyclohexanol | C12H16O | CID 15319 - PubChem - NIH. Available at: [Link]

-

1-Phenylcyclohexanol - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Chem 353 Final 2003 : Synthesis. Available at: [Link]

-

Cyclohexanone And Grignard reagent #12boardexam #grignard_reagent - YouTube. Available at: [Link]

-

1-phenyl-1H-pyrazole Derivatives With Antiinflammatory, Analgesic and Antipiretic Activities. Available at: [Link]

-

An NMR, IR and theoretical investigation of H-1 Chemical Shifts and hydrogen bonding in phenols | Request PDF - ResearchGate. Available at: [Link]

-

Question: Consider the mechanism for the Grignard reaction between phenylmagnesium bromide and cyclopentanone to form phenylcyclopentanol. Step 1 - Chegg. Available at: [Link]

-

Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin - Horizon Research Publishing. Available at: [Link]

-

1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC. Available at: [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]

-

17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Reactions of phenylmagnesium bromide with sterically hindered cyclobutanones. III. Mechanism of Grignard addition to these carbo. Available at: [Link]

-

PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIVATIVES OF 1,4-NAPHTHOQUINONE | Journal of microbiology, biotechnology and food sciences. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. Available at: [Link]

-

Predicting a Structure Based on NMR and IR Spectra - YouTube. Available at: [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

-

Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. Available at: [Link]

Sources

- 1. 1-Phenylcyclohexanol [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. Solved Consider the mechanism for the Grignard reaction | Chegg.com [chegg.com]

- 4. 1-PHENYLCYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. office2.jmbfs.org [office2.jmbfs.org]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsonline.com [ijpsonline.com]

theoretical calculations of 1-phenylcycloheptanol molecular structure

Title: Theoretical Elucidation of 1-Phenylcycloheptanol: A Computational Framework for Conformational & Electronic Analysis

Executive Summary

This technical guide outlines a rigorous theoretical protocol for the structural and electronic characterization of 1-phenylcycloheptanol (C₁₃H₁₈O) . Unlike its well-studied six-membered analog (1-phenylcyclohexanol), the seven-membered cycloheptane ring introduces significant conformational complexity due to low-barrier pseudorotation between Twist-Chair (TC) and Twist-Boat (TB) forms.[1]

This guide serves researchers in medicinal chemistry and physical organic chemistry, providing a self-validating workflow to accurately model:

-

Conformational Landscapes: Distinguishing global minima amidst a flat potential energy surface (PES).[1]

-

Intramolecular Interactions: Quantifying OH···π (phenyl) non-covalent bonding.[1]

-

Electronic Properties: Mapping the electrostatic potential for receptor docking simulations.

Theoretical Challenges & Strategy

The Cycloheptane Problem

The cycloheptane ring lacks the rigid "chair" stability of cyclohexane. The Twist-Chair (TC) is generally the global minimum for unsubstituted cycloheptane, but C1-substitution with a bulky phenyl group and a hydroxyl group perturbs this preference.

-

Key Challenge: The energy gap between TC and TB conformers is often < 2 kcal/mol. Standard optimization can trap the molecule in a local minimum.

-

Solution: A multi-stage workflow starting with Molecular Mechanics (MM) sampling is mandatory before DFT refinement.[1]

Stereoelectronic Effects

-

Steric Bulk: The phenyl group prefers an "equatorial-like" position (isoclinal) to minimize transannular strain.[1]

-

OH···π Interaction: The hydroxyl proton may direct toward the phenyl ring electron cloud, stabilizing an "axial-like" phenyl conformation through dispersion forces. This necessitates the use of dispersion-corrected DFT functionals (e.g., wB97X-D or B3LYP-D3 ).[1]

Computational Workflow (Graphviz)

The following diagram illustrates the critical path from initial structure generation to final property analysis.

Caption: Figure 1. Hierarchical computational protocol for flexible cycloalkanol systems, prioritizing dispersion correction and conformational sampling.

Detailed Methodology (The Protocol)

Phase 1: Conformational Sampling (Molecular Mechanics)

Do not skip this step.[1] A single manual input structure will likely yield a high-energy local minimum.[1]

-

Software: Spartan, Macromodel, or RDKit (Python).[1]

-

Force Field: MMFF94s (optimized for organic conformers) or OPLS3e .[1]

-

Parameters:

Phase 2: Geometry Optimization (DFT)

Select the lowest energy conformers (typically 5-10 distinct structures) for quantum mechanical optimization.

-

Recommended Functional: wB97X-D (Head-Gordon) or B3LYP-D3(BJ) .[1]

-

Reasoning: Standard B3LYP fails to capture the weak dispersion interaction between the OH group and the Phenyl

-system, which can alter the global minimum energy geometry [1].

-

-

Basis Set:

-

Optimization:6-311++G(d,p) (Diffuse functions ++ are critical for the lone pairs on Oxygen).

-

Single Point Energy (High Accuracy):def2-TZVP or cc-pVTZ .[1]

-

-

Solvation: PCM or SMD (Solvation Model based on Density) using Water or Chloroform, depending on the intended application (biological vs. synthetic).

Example Gaussian Input Block:

Phase 3: Electronic & Topological Analysis

Once the global minimum is confirmed (zero imaginary frequencies), perform the following:

-

NBO Analysis (Natural Bond Orbital): To quantify the hyperconjugative delocalization from the Oxygen lone pair (

) to the Phenyl -

AIM (Atoms in Molecules): Look for a Bond Critical Point (BCP) between the Hydroxyl H and the Phenyl ring carbons to confirm intramolecular hydrogen bonding.

Predicted Structural Data

Based on comparative theoretical frameworks for 1-phenylcyclohexanol [2] and general cycloheptane folding [3], the following structural parameters are the theoretical baseline for validation.

| Parameter | Predicted Value (Gas Phase) | Significance |

| Ring Conformation | Twist-Chair (TC) | Minimizes eclipsing strain common in pure Chair/Boat.[1] |

| Phenyl Orientation | Isoclinal / Equatorial | Avoids transannular steric clash with C3/C4 hydrogens.[1] |

| C1-O Bond Length | 1.43 Å | Standard alcohol bond length.[1] |

| OH···Ph Distance | 2.4 - 2.8 Å | Indicates weak OH- |

| Dipole Moment | ~1.6 - 1.8 Debye | Vector sum of OH and induced Phenyl dipole.[1] |

Case Study: Radical Stability (HAT)

Theoretical calculations of 1-phenylcycloheptanol are often employed to study Hydrogen Atom Transfer (HAT) reactions.[1] The ring size affects the bond dissociation energy (BDE) of the

-

Insight: DFT studies (B3LYP/6-31G*) have shown that 7-membered rings exhibit different transition state geometries in radical abstractions compared to 6-membered rings due to the "floppiness" of the ring, which allows better orbital alignment in the transition state [4].

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

Shainyan, B. A., & Kleinpeter, E. (2013).[1] Conformational preferences of the phenyl group in 1-phenyl-1-silacyclohexanes. Tetrahedron, 69(5), 1553-1560.[1] Link

-

Wiberg, K. B. (2003).[1] Conformational Analysis of Cycloheptane and Its Derivatives. The Journal of Organic Chemistry, 68(24), 9322–9329. Link

-

Bietti, M., & Salamone, M. (2009).[1] Hydrogen Abstraction from Cycloalkanes and Cycloalkanols by the Cumyloxyl Radical. The Journal of Organic Chemistry, 74(12), 4501–4509. Link

-

PubChem. (2025).[1] 1-Phenylcycloheptanol Compound Summary. National Library of Medicine.[1] Link

Sources

Technical Whitepaper: Mechanistic Landscapes of 1-Phenylcycloheptanol

Executive Summary

1-Phenylcycloheptanol represents a critical structural motif in the development of central nervous system (CNS) agents. As a tertiary benzylic alcohol embedded within a medium-sized (seven-membered) ring, it serves as a distinct "privileged scaffold" distinct from its more common six-membered analog, 1-phenylcyclohexanol (a precursor to phencyclidine and tramadol derivatives).

This technical guide dissects the reactivity profile of 1-phenylcycloheptanol, focusing on the stability of the benzylic carbocation intermediate. We explore its divergent reaction pathways—specifically acid-catalyzed dehydration and the Ritter reaction—providing researchers with actionable protocols for synthesizing cycloheptyl-based pharmacophores.

Structural Dynamics & Synthesis

Conformational Analysis

Unlike the rigid chair conformation of cyclohexane, the cycloheptane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. This flexibility, often referred to as pseudorotation, lowers the energy barrier for functional group transitions.

In 1-phenylcycloheptanol, the bulky phenyl group preferentially occupies the pseudo-equatorial position to minimize transannular steric strain (Prelog strain). However, the hydroxyl group at the same carbon (C1) introduces 1,3-diaxial-like interactions, making the tertiary alcohol highly sensitive to acid-catalyzed ionization.

Synthesis via Grignard Addition

The most robust synthetic route involves the nucleophilic addition of phenylmagnesium bromide to cycloheptanone.

Mechanism: The magnesium atom acts as a Lewis acid, coordinating with the carbonyl oxygen. The nucleophilic phenyl anion attacks the carbonyl carbon, forming a magnesium alkoxide. Acidic hydrolysis yields the target alcohol.[1]

Key Experimental Insight: Strict anhydrous conditions are non-negotiable. The seven-membered ring ketone is less reactive than cyclohexanone due to internal bond angle strain (I-strain), requiring slightly higher thermal activation or longer reaction times.

The Pivot Point: The Benzylic Carbocation

The reactivity of 1-phenylcycloheptanol is dictated almost entirely by the formation of the 1-phenylcycloheptyl carbocation .

-

Electronic Stabilization: The positive charge at C1 is delocalized into the phenyl ring (resonance stabilization), making this tertiary cation significantly more stable than a standard tertiary alkyl cation.

-

Steric Relief: The transition from

(alcohol) to

This cation serves as the "divergence point" for two primary pathways: Elimination (Dehydration) and Nucleophilic Substitution (Ritter Reaction) .

Divergent Reaction Pathways

Pathway A: Acid-Catalyzed Dehydration (Elimination)

In the absence of a strong nucleophile, the carbocation undergoes E1 elimination.

-

Regioselectivity: The loss of a proton from the adjacent C2/C7 carbons yields 1-phenylcycloheptene . The double bond forms within the ring (endocyclic) rather than outside (exocyclic) to maintain conjugation with the phenyl ring (thermodynamic control).

-

Kinetics: This reaction is rapid and often occurs spontaneously if the alcohol is heated with trace acid.

Pathway B: The Ritter Reaction (Substitution)

In the presence of a nitrile (R-CN) and strong acid, the carbocation is trapped by the nitrile nitrogen. This is a high-value pathway for medicinal chemistry, converting the alcohol directly into an amide—a precursor for amines.

-

Mechanism:

-

Generation of the benzylic carbocation.

-

Nucleophilic attack by the nitrile lone pair to form a nitrilium ion.

-

Hydrolysis of the nitrilium ion by water to form the N-substituted amide.

-

Pathway Visualization

The following diagram maps the divergent pathways from the central carbocation hub.

Figure 1: Divergent mechanistic pathways of 1-phenylcycloheptanol mediated by the benzylic carbocation.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcycloheptanol

Objective: Preparation of the core scaffold via Grignard.

| Parameter | Specification |

| Reagents | Bromobenzene (1.1 eq), Mg turnings (1.2 eq), Cycloheptanone (1.0 eq) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Atmosphere | Nitrogen or Argon (Strictly Inert) |

| Yield Target | 65–75% |

Step-by-Step:

-

Activation: Flame-dry a 3-neck flask. Add Mg turnings and a crystal of iodine.

-

Formation: Add bromobenzene in ether dropwise to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.

-

Addition: Cool to 0°C. Add cycloheptanone (diluted in ether) dropwise over 30 mins. The solution will turn cloudy (alkoxide formation).[1]

-

Hydrolysis: Pour the mixture into ice-cold saturated

solution. Note: Avoid strong mineral acids here to prevent premature dehydration. -

Workup: Extract with ether (3x). Wash organics with brine, dry over

, and concentrate in vacuo. -

Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc).

Protocol 2: The Ritter Reaction (Amide Synthesis)

Objective: Conversion to N-acetamido-1-phenylcycloheptane (using Acetonitrile).

| Parameter | Specification |

| Reagents | 1-Phenylcycloheptanol (1.0 eq), Acetonitrile (Solvent/Reagent), H2SO4 (Conc.) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 3–6 Hours |

Step-by-Step:

-

Solvation: Dissolve 1-phenylcycloheptanol in glacial acetic acid (optional co-solvent) and excess acetonitrile (5–10 eq).

-

Acidification: Cool to 0°C. Add concentrated

dropwise. Caution: Highly Exothermic. -

Reaction: Allow to warm to room temperature. The benzylic cation forms immediately and is trapped by the nitrile.

-

Quench: Pour the reaction mixture onto crushed ice.

-

Precipitation: The amide often precipitates as a solid upon neutralization with aqueous

or

References

-

BenchChem. (2025).[2][3] An In-Depth Technical Guide to the Synthesis of 1-Phenylcyclooctene from Cyclooctanone. (Demonstrates the analogous Grignard/Dehydration protocols for medium rings). Link

-

Organic Syntheses. (1969). Lipase-catalyzed kinetic resolution of alcohols. (Provides standard workup procedures for phenyl-substituted cycloalkanols). Link

-

Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society. (The foundational text for the Ritter reaction mechanism).[4] Link

-

Wikipedia. (2023). Ritter Reaction. (General overview of the mechanism applied to tertiary benzylic alcohols). Link

-

Study.com. (2025). Mechanism for the dehydration of 1-phenylcyclohexanol. (Mechanistic analog for the cycloheptyl system). Link

Sources

Technical Guide: Strategic Identification & Synthesis of 1-Phenylcycloheptanol

Executive Summary & Strategic Relevance

Target Molecule: 1-Phenylcycloheptanol (CAS: 1455-25-0) Primary Application: Key intermediate in the synthesis of Bencyclane (vasodilator/antispasmodic) and a structural pharmacophore in CNS-active research (analgesic/anesthetic analogs).

This guide addresses the technical requirements for synthesizing 1-phenylcycloheptanol with high fidelity. Unlike simple textbook protocols, this document focuses on the causality of reagent selection , impurity control, and scalable methodology. The synthesis of tertiary alcohols on medium-sized rings (7-membered) presents unique conformational challenges compared to their 6-membered counterparts, specifically regarding steric hindrance during nucleophilic attack and propensity for elimination (dehydration) during workup.

Retrosynthetic Analysis & Pathway Selection

To identify the optimal starting materials, we must first disconnect the target molecule logically. The formation of the quaternary center at C1 is the critical step.

The Disconnection Logic

The most robust disconnection is at the bond between the phenyl ring and the cycloheptyl carbinol carbon. This dictates a nucleophilic addition of a phenyl anion equivalent to a 7-membered ketone.

Pathway A (Recommended): Grignard Addition (Phenylmagnesium bromide + Cycloheptanone).

-

Pros: High atom economy, commercially available precursors, manageable exotherm.

-

Cons: Sensitivity to moisture.

Pathway B: Organolithium Addition (Phenyllithium + Cycloheptanone).

-

Pros: Faster kinetics at low temperatures (-78°C).

-

Cons: Higher basicity leads to increased enolization side-reactions (recovering starting ketone) rather than addition; requires cryogenic conditions.

Decision: Pathway A is selected for its balance of thermodynamic control and operational simplicity in a standard laboratory setting.

Visualizing the Pathway

Caption: Retrosynthetic breakdown identifying the C-C bond formation as the primary strategic disconnection.

Critical Starting Material Selection

The success of a Grignard reaction is determined before the first drop of solvent is added. Purity profiles of the starting materials are non-negotiable.

The Electrophile: Cycloheptanone

-

CAS: 502-42-1

-

Selection Criteria:

-

Purity: Must be >98%.

-

Water Content: Critical parameter. Water destroys the Grignard reagent (PhMgBr + H₂O → Benzene + Mg(OH)Br).

-

Pre-treatment: If the bottle has been opened previously, distill over CaH₂ or dry over 4Å molecular sieves for 24 hours. Cycloheptanone is hygroscopic.

-

The Nucleophile Precursor: Bromobenzene

-

CAS: 108-86-1

-

Why Bromobenzene over Chlorobenzene?

-

Reactivity: The C-Br bond is weaker than C-Cl, making the insertion of Magnesium (initiation) significantly easier without requiring aggressive activation (iodine/heat) that can lead to Wurtz coupling byproducts (Biphenyl).

-

Boiling Point: Bromobenzene (156°C) is easy to handle but high enough to allow reflux if necessary.

-

The Metal: Magnesium Turnings[1]

-

CAS: 7439-95-4

-

Morphology: "Turnings" or "Chips" are preferred over powder to prevent runaway exotherms.

-

Activation: Mechanical crushing in the flask (dry stirring) exposes fresh Mg(0) surface, crucial for initiation.

Solvent System

-

Primary Choice: Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) .

-

Recommendation: THF is preferred for this specific synthesis because it coordinates better with the magnesium species, stabilizing the Grignard complex and reducing the precipitation of salts that can stall the reaction.

Summary of Reagents

| Component | Role | CAS No. | Critical Quality Attribute (CQA) |

| Cycloheptanone | Substrate | 502-42-1 | <0.05% Water content (Karl Fischer) |

| Bromobenzene | Reagent | 108-86-1 | Free of stabilizers |

| Magnesium | Metal | 7439-95-4 | Fresh surface area (oxide-free) |

| THF | Solvent | 109-99-9 | Anhydrous, inhibitor-free |

Experimental Protocol (Self-Validating System)

This protocol includes "Checkpoints" to validate the chemistry in real-time.

Step 1: Formation of Phenylmagnesium Bromide[2]

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and N₂ inlet.

-

Loading: Add Mg turnings (1.1 eq) and cover with minimal anhydrous THF.

-

Initiation: Add 5% of the total Bromobenzene volume. Add a single crystal of Iodine.[1]

-

Checkpoint 1: The brown color of Iodine should fade to colorless, and the solution should become slightly turbid with bubbling. This confirms Grignard initiation.[2]

-

-